2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Catalog No.
S3277815
CAS No.
1235344-71-4
M.F
C19H23N3O2
M. Wt
325.412
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl...

CAS Number

1235344-71-4

Product Name

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

InChI

InChI=1S/C19H23N3O2/c1-15-7-8-18(23)22(20-15)14-19(24)21-11-9-17(10-12-21)13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3

InChI Key

RTLSDPYQPBVKGV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCC(CC2)CC3=CC=CC=C3

Solubility

soluble

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a unique structure that incorporates a piperidine moiety. This compound features a pyridazinone ring system, which is known for its pharmacological properties, and it is substituted with a benzylpiperidine group and a methyl group at specific positions. The molecular formula for this compound is C₁₈H₃₁N₃O₂, and it is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.

The chemical reactivity of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can be explored through various reactions typical of pyridazinones. These may include:

  • Nucleophilic Substitution: The carbonyl group in the pyridazinone can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in condensation reactions, particularly with amines or alcohols, to form more complex structures.

Pyridazinone derivatives have been studied for their potential biological activities, including:

  • Antitumor Activity: Some studies suggest that similar compounds exhibit inhibitory effects on cancer cell lines, potentially through mechanisms involving the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .
  • Antidepressant Effects: Compounds with similar structural motifs have been investigated for their antidepressant properties, indicating a possible role in modulating neurotransmitter systems.
  • Antimicrobial Activity: Certain pyridazinone derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic synthesis strategies:

  • Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
  • Introduction of the Benzylpiperidine Group: This step usually involves nucleophilic substitution or coupling reactions where the benzylpiperidine moiety is introduced to the pyridazinone core.
  • Final Modifications: Additional steps may involve functional group modifications to achieve the desired methyl and keto substituents.

The applications of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one span various fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer or neuropsychiatric disorders.
  • Chemical Research: As a synthetic intermediate, it may be used in the preparation of other complex organic molecules for research purposes.

Interaction studies involving 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one focus on its binding affinity and efficacy towards specific biological targets:

  • Receptor Binding Studies: Evaluating how well this compound interacts with neurotransmitter receptors could provide insights into its potential as an antidepressant or anxiolytic agent.
  • Enzyme Inhibition Assays: Investigating its role as an inhibitor of enzymes such as PARP could elucidate its mechanism of action in antitumor activity.

Several compounds share structural similarities with 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, each exhibiting unique properties:

Compound NameStructureNotable Activity
4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanoneStructureAntitumor properties
6-Methylpyridazin-3(2H)-one derivativesGeneral classVarious biological activities
N-[4-(benzyl)piperidin-1-yl]-6-methylpyridazineSimilar structureAntidepressant effects

The uniqueness of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one lies in its specific combination of substituents that may enhance its biological activity compared to other similar compounds.

XLogP3

2

Dates

Last modified: 08-19-2023

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